molecular formula C14H14N2O5 B2578243 3-(1-(2-Methoxybenzoyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 1904075-81-5

3-(1-(2-Methoxybenzoyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2578243
CAS No.: 1904075-81-5
M. Wt: 290.275
InChI Key: LDXOVEYTVYRDIY-UHFFFAOYSA-N
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Description

3-(1-(2-Methoxybenzoyl)azetidin-3-yl)oxazolidine-2,4-dione is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-Methoxybenzoyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves the reaction of 2-methoxybenzoyl chloride with azetidin-3-ylamine, followed by cyclization with oxazolidine-2,4-dione. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-Methoxybenzoyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted azetidine derivatives.

Scientific Research Applications

3-(1-(2-Methoxybenzoyl)azetidin-3-yl)oxazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-(2-Methoxybenzoyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(2-Chlorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione
  • 3-(1-(3-Methoxybenzoyl)azetidin-3-yl)imidazolidine-2,4-dione

Uniqueness

3-(1-(2-Methoxybenzoyl)azetidin-3-yl)oxazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of both azetidine and oxazolidine-2,4-dione moieties

Properties

IUPAC Name

3-[1-(2-methoxybenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-20-11-5-3-2-4-10(11)13(18)15-6-9(7-15)16-12(17)8-21-14(16)19/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXOVEYTVYRDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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